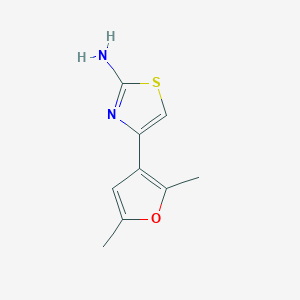

![molecular formula C21H21N5O2 B2983842 7-(2-甲氧基苯基)-5-甲基-N-(2-甲基苯基)-4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺 CAS No. 766524-75-8](/img/structure/B2983842.png)

7-(2-甲氧基苯基)-5-甲基-N-(2-甲基苯基)-4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as triazolopyrimidines . These are polycyclic aromatic compounds containing a triazole ring fused to a pyrimidine ring . Triazole is a five-membered ring consisting of two carbon atoms and three nitrogen atoms .

Synthesis Analysis

A series of novel 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles were synthesized by a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of 20 mol% NaOH in ethanol under heating or ultrasonic irradiation . Along with optimized microwave reaction conditions, we also carried out the reflux reaction at 120 °C with 100 mg of 3Å MS; almost all the obtained products showed similar yields with microwave conditions but with a slightly prolonged reaction time .Molecular Structure Analysis

The structure of ethyl 3-(hydroxymethyl)-5-(4-methoxyphenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate was proven by the single crystal X-ray diffraction data . The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis

Triazolo[4,3-a]pyrimidines were prepared by the reduction of 5,6,7-trisubstituted 2-(arylhydrazinylidene)-5H-[1,3]thiazolo[3,2-a]-pyrimidin-3(2H)-ones with NaBH4 in the presence of V2O5 at room temperature . The mechanism of the reaction including transition cage structure is discussed .Physical And Chemical Properties Analysis

The formula of a similar compound, 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, is C6H6N4O, and its molecular weight is 150.1380 .科学研究应用

合成与生物活性

Gilava 等人(2020 年)的一项研究探索了类似化合物的合成,突出了其抗菌和抗氧化活性。这表明在开发新的抗菌剂和抗氧化剂方面具有潜在应用 (Gilava、Patel、Ram 和 Chauhan,2020 年)。

结构分析和化学反应

Lashmanova 等人(2019 年)的研究证明了噻唑并[3,2-a]嘧啶重排为三唑并[4,3-a]嘧啶,表明了化学多功能性和在合成化学中各种应用的潜力 (Lashmanova、Agarkov、Rybakov 和 Shiryaev,2019 年)。

在抗结核药物中的应用

Titova 等人(2019 年)的一项研究合成了强效抗结核剂的结构类似物,表明该化合物在开发新的结核病治疗方法中具有潜力 (Titova、Filatova、Fedorova、Rusinov 和 Charushin,2019 年)。

抗癌药物载体

Helaly 等人(2014 年)讨论了将类似化合物用作聚合物材料中缓释抗癌药物递送的活性成分,表明其在制药应用中的潜力 (Helaly、Khalaf、Nashar、Hamid 和 Soliman,2014 年)。

新型衍生物的合成

Mohamed(2021 年)的研究重点是合成新型衍生物,强调了该化合物在促进创建具有在各个领域潜在应用的新化学结构中的作用 (Mohamed,2021 年)。

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

It’s known that the compound is synthesized through a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This process results in the formation of the target compound.

Biochemical Pathways

For instance, 1,2,4-triazolo[1,5-a]pyridines have been found to inhibit JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and immune response.

Pharmacokinetics

The synthesis of similar compounds has been optimized to improve their physical and pharmacokinetic properties .

Result of Action

Compounds with similar structures have been found to exhibit cytotoxic activities against various cancer cell lines . They have also been found to exhibit anti-inflammatory and analgesic effects .

Action Environment

The synthesis of similar compounds has been performed under microwave conditions, which suggests that the reaction conditions can influence the formation and properties of the compound .

属性

IUPAC Name |

7-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c1-13-8-4-6-10-16(13)25-20(27)18-14(2)24-21-22-12-23-26(21)19(18)15-9-5-7-11-17(15)28-3/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKPEUBGNFMMMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=CC=C4OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2983759.png)

![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-fluorobenzyl)urea](/img/structure/B2983760.png)

![(2S,4R)-2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid](/img/structure/B2983762.png)

![5'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B2983765.png)

![N-(3,5-dimethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2983768.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2983772.png)

![4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B2983773.png)

![2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B2983777.png)

![ethyl 3-[(4-methoxybenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B2983778.png)

![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride](/img/structure/B2983780.png)

![2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane](/img/structure/B2983782.png)